![molecular formula C8H14O4 B8210489 5-Deoxy-2,3-o-isopropylidene-d-ribose](/img/structure/B8210489.png)
5-Deoxy-2,3-o-isopropylidene-d-ribose
Overview
Description
5-Deoxy-2,3-o-isopropylidene-d-ribose is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Deoxy-2,3-o-isopropylidene-d-ribose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Deoxy-2,3-o-isopropylidene-d-ribose including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Agents : Methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene--DL-lyxo-furanoside and ribofuranoside derivatives, synthesized in one study, have potential as pharmaceutical agents (Kinoshita & Miwa, 1978).
Synthesis of Organic Compounds : A hydrophilic analog of d-ribose 5-phosphate, important in the synthesis of synthetic organic compounds, can be synthesized using methods presented in another study (Młotkowska, Tropp, & Engel, 1983).
Nucleic Acid Synthesis : The study by Lerner (1977) presents a method for preparing 5-deoxy-D-lyxose, which has potential applications in nucleic acid synthesis and biology (Lerner, 1977).
Drug Targets for Alzheimer's Disease : 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose, synthesized from D-ribose with a yield of 48%, is a potential drug target for Alzheimer's disease (Hao, 2010).
Anticancer Drug Synthesis : The one-step synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose is a key intermediate for the anticancer drug Capecitabine, with an overall yield of 73% (Wen-na, 2014).
Biosynthetic Inhibitor : The study by Meyer, Stone, and Jesthi (1984) identifies a stable isosteric methylenephosphonate analogue of alpha-D-ribose 1-phosphate as a potential nucleoside biosynthetic inhibitor (Meyer, Stone, & Jesthi, 1984).
Synthesis of Ribose Derivatives : A convenient synthesis method for 3-amino-3-deoxy-D-ribose and D-ribose from a derivative of D-xylose provides insights into the synthesis of ribose derivatives (Sowa, 1968).
Enzyme Mimics : Polymers with ribose-containing groups can mimic enzymes, catalyzing the hydrolysis of phosphodiester and phosphomonoester substrates (Han, Yoo, Kim, & Chang, 2003).
Herbal Compound Development : The total synthesis of undeculofuranosiduronic acid derivatives related to herbicidins offers a new approach for developing herbal compounds (Emery & Vogel, 1993).
properties
IUPAC Name |
(3aR,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-5-6(7(9)10-4)12-8(2,3)11-5/h4-7,9H,1-3H3/t4-,5-,6-,7?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCMBFPHOUQTAT-RKEPMNIXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)O)OC(O2)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(O1)O)OC(O2)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Deoxy-2,3-o-isopropylidene-d-ribose |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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